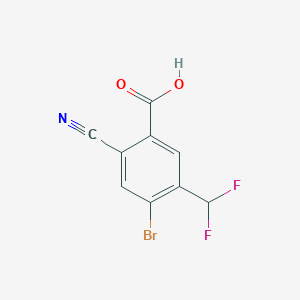

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-cyano-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENLPEMTQZCZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal Structure Analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Technical Guide for Structural Elucidation & Solid-State Characterization

Executive Summary

This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid . As a poly-functionalized aromatic scaffold containing a heavy halogen (Br), a strong dipole generator (CN), and a lipophilic hydrogen-bond donor/acceptor motif (CF2H/COOH), this compound presents unique crystallographic challenges.

This document serves as a blueprint for researchers to determine the absolute structural metrics, analyze supramolecular packing forces (specifically the competition between Halogen Bonding and Hydrogen Bonding), and resolve common disorder issues associated with the difluoromethyl group.

Crystallization Strategy & Polymorph Screening

The first critical step is obtaining diffraction-quality single crystals. Due to the competing polar (COOH, CN) and lipophilic (Br, CF2H) domains, a binary solvent diffusion method is recommended over simple evaporation to control nucleation kinetics.

1.1 Solubility Profile & Solvent Selection

| Solvent System | Role | Interaction Type | suitability |

| Methanol/Ethanol | Solvent | H-bond Donor/Acceptor | High (Risk of solvates) |

| Acetonitrile | Solvent | Dipole-Dipole | Moderate (Aligns with CN group) |

| Chloroform/DCM | Anti-solvent | Weak H-bond Donor | High (Promotes Br...Solvent interactions) |

| Toluene | Anti-solvent | High (Slow diffusion) |

1.2 Recommended Protocol: Vapor Diffusion

-

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Acetonitrile (good solubility, minimizes H-bond competition with COOH).

-

Filtration: Filter through a 0.45

m PTFE syringe filter into a narrow inner vial. -

Diffusion: Place the inner vial inside a larger jar containing 5 mL of Toluene or Chloroform .

-

Incubation: Seal tightly and store at 4°C in a vibration-free environment.

Data Collection & Reduction Strategy

The presence of Bromine (Z=35) allows for definitive structure solution via heavy-atom methods but requires specific absorption corrections.

-

Radiation Source: Mo-K

(-

Reasoning: Bromine absorbs Cu radiation strongly (

is high), leading to significant absorption errors and scaling issues. Mo radiation minimizes this while providing sufficient resolution (

-

-

Temperature: 100 K (Cryostream) .

-

Criticality: The

group often exhibits rotational disorder at room temperature. Cooling freezes these rotamers, sharpening electron density maps for precise F-atom assignment.

-

Structural Elucidation & Refinement

3.1 Space Group Determination

For achiral benzoic acid derivatives, the most probable space groups are

-

Check: Look for systematic absences (

,

3.2 Phasing: The Heavy Atom Method

The Bromine atom dominates the scattering power.

-

Patterson Map: Calculate the Patterson function

. The strongest non-origin peak corresponds to the Br-Br vector. -

Solution: Locate the Br position to phase the initial map.

-

Difference Fourier Synthesis: Reveal the lighter atoms (O, N, F, C) in subsequent cycles.

3.3 Handling Disorder (The

Challenge)

The difluoromethyl group is prone to rotational disorder around the

-

Symptom: Elongated or split thermal ellipsoids for Fluorine atoms.

-

Resolution:

-

Model the disorder over two positions (Part A and Part B).

-

Apply SADI (Same Distance) restraints to C-F bond lengths (~1.35 Å) and F...F distances.

-

Refine occupancy (variable

and

-

Supramolecular Analysis: Packing Motifs

The crystal lattice is governed by a hierarchy of intermolecular forces. Understanding these is vital for predicting solid-state stability and solubility.

4.1 Primary Interaction: The Carboxylic Acid Dimer

Expect the formation of the classic centrosymmetric dimer (

-

Geometry: Two

hydrogen bonds. -

Distance:

separation typically

4.2 Secondary Interaction: Halogen Bonding (

-hole)

The Bromine atom possesses a positive electrostatic cap (

-

Acceptors: The Cyano nitrogen (

) or Carbonyl oxygen ( -

Metric: Look for

angles -

Significance: This interaction can direct the formation of 1D chains perpendicular to the H-bonded dimers.

4.3 Tertiary Interaction: Weak Hydrogen Bonds

-

: The acidic proton on the

- : Aromatic protons adjacent to the CN group may form weak contacts.

Visualization of Workflows & Interactions

Diagram 1: Crystallographic Workflow

Caption: Step-by-step protocol for solving the crystal structure, highlighting the critical loop for handling CF2H disorder.

Diagram 2: Intermolecular Interaction Hierarchy

Caption: Hierarchy of supramolecular forces expected in the lattice, ranked by energetic contribution.

References

-

Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

- Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press. (Standard text for refinement protocols).

- Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

An In-Depth Technical Guide to the Solubility Profiling of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and manufacturability. This guide provides a comprehensive framework for the systematic study of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a range of organic solvents. We move beyond simple procedural descriptions to explore the foundational thermodynamic principles, the rationale behind solvent selection, and the critical importance of solid-state characterization. This document details a robust, self-validating experimental protocol using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. By integrating theoretical models like Hansen Solubility Parameters (HSP) with rigorous experimental practice, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to build a deep and actionable understanding of API solubility behavior.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most important parameters, directly influencing the therapeutic efficacy and development pathway of a drug.[1] Poorly water-soluble drugs often exhibit inadequate and variable absorption, leading to compromised bioavailability and the need for higher, potentially more toxic, doses to achieve the desired pharmacological effect.[1][2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3]

For an orally administered drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[4] Beyond bioavailability, solubility dictates critical downstream processes, including API purification, crystallization, and the formulation of various dosage forms.[5][6] Failure to comprehensively characterize the solubility profile of a candidate like 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in relevant organic solvents can lead to significant setbacks, costly rework, and delays in later stages of development.[2] This guide, therefore, establishes a scientifically rigorous approach to building this essential data package.

Foundational Principles of Solubility

A robust solubility study is built upon a clear understanding of the underlying physical chemistry. Simply generating numbers is insufficient; one must understand what those numbers represent.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" is often used loosely, but it is crucial to distinguish between two different measurements:

-

Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[7] The resulting solution is saturated, and any excess solid solute remains in equilibrium with the solution. This value is intrinsic to the compound's most stable solid form under the experimental conditions.

-

Kinetic Solubility: This measurement is often employed in high-throughput screening and reflects the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous buffer.[8][9] Kinetic solubility values are frequently higher than thermodynamic solubility because the rapid solvent shift can generate a supersaturated, metastable state.[7][10] While useful for rapid, early-stage screening, kinetic data can be misleading for formulation development, which requires an understanding of the long-term stable state.[10][11]

This guide focuses exclusively on determining the thermodynamic solubility , as it provides the most reliable and fundamental data for drug development decisions.

The Impact of the Solid State: Polymorphism

A chemical compound can exist in different solid-state forms, known as polymorphs. These forms have the same chemical composition but differ in their crystal lattice arrangement.[12] This difference in crystal packing leads to variations in thermodynamic properties, including melting point, stability, and, critically, solubility.[12][13]

Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time.[12][14] This transformation can have disastrous consequences for a drug product, potentially leading to a loss of efficacy. Therefore, a self-validating solubility protocol must begin with the characterization of the solid form of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the measured solubility is unequivocally linked to a specific, known crystalline form.

Solvent-Solute Interactions: Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a useful, if simplistic, starting point for understanding solubility.[15] A more quantitative and predictive framework is offered by Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[16][17]

Every solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[18] The "distance" (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and a smaller distance implies greater affinity.[16][19] By selecting a diverse range of solvents with varying HSPs, one can systematically probe the dissolution mechanism of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid and build a predictive model for its behavior in other solvent systems.

A Framework for the Experimental Determination of Solubility

This section outlines a comprehensive, step-by-step methodology for determining the thermodynamic solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Experimental Workflow

The overall process is a multi-step, logical progression from material characterization to final data analysis, ensuring the integrity and reproducibility of the results.

Caption: Experimental workflow for thermodynamic solubility determination.

Step 1: Physicochemical Characterization of the Solute

Causality: To ensure the generated data is meaningful, it must be tied to a well-characterized material.

-

Purity: Confirm the purity of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid using HPLC, typically >99%.

-

Polymorphic Form: Obtain an XRPD pattern and a DSC thermogram to confirm the crystalline form of the starting material. This serves as the baseline for the entire study.

Step 2: Rational Solvent Selection

Causality: The choice of solvents should be deliberate, designed to cover a wide range of intermolecular interactions to provide a comprehensive solubility profile.

-

Select a diverse set of at least 8-10 organic solvents. The set should include polar protic (e.g., Methanol, Ethanol), polar aprotic (e.g., Acetone, Acetonitrile, Ethyl Acetate), and non-polar (e.g., Toluene, Heptane) solvents.

-

Consult a table of Hansen Solubility Parameters to guide the selection and aid in later interpretation.

Table 1: Hansen Solubility Parameters for Representative Organic Solvents.

| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

|---|---|---|---|---|

| n-Heptane | Non-polar | 15.1 | 0.0 | 0.0 |

| Toluene | Non-polar | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Step 3: The Shake-Flask Method (Equilibrium Solubility Protocol)

This method is the recommended standard for determining thermodynamic solubility.[20]

Protocol:

-

Preparation: For each selected solvent, add an excess amount of solid 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid to a clear glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Sealing: Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled chamber set to a standard temperature (e.g., 25 °C). Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause excessive particle size reduction.[20]

-

Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but 48-72 hours is often necessary to ensure true equilibrium is reached. A preliminary study can be run to check for concentration changes between 24, 48, and 72 hours to confirm the optimal time.[21]

-

Settling: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This is a critical step to prevent overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.

Step 4: Quantitative Analysis via HPLC-UV

Causality: A validated, sensitive, and specific analytical method is required to accurately measure the concentration of the dissolved API.[22][23]

Protocol:

-

Standard Preparation: Prepare a stock solution of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (typically 5-7 points) that bracket the expected solubility range.

-

Sample Preparation: Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the standards and samples by a validated reverse-phase HPLC method with UV detection at the wavelength of maximum absorbance (λ-max) for the compound.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted samples by interpolation from this curve and then back-calculate the original solubility value, accounting for the dilution factor.

Data Analysis and Interpretation

The final output of the study should be a clear and comprehensive summary of the solubility of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Table 2: Hypothetical Solubility Data for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid at 25 °C.

| Solvent | Solubility (mg/mL) | Solubility (M) |

|---|---|---|

| n-Heptane | < 0.1 | < 0.0003 |

| Toluene | 1.5 | 0.0052 |

| Dichloromethane | 15.8 | 0.0547 |

| Ethyl Acetate | 45.2 | 0.1564 |

| Acetone | 155.6 | 0.5385 |

| Acetonitrile | 89.3 | 0.3090 |

| Isopropanol | 110.1 | 0.3810 |

| Ethanol | 132.5 | 0.4586 |

| Methanol | 180.7 | 0.6253 |

Note: Data are hypothetical and for illustrative purposes only. Molar mass of C9H4BrF2NO2 is assumed to be ~289.04 g/mol .

The results should be analyzed in the context of the solvent properties. For instance, the expected high solubility in solvents like Methanol and Acetone could be attributed to strong hydrogen bonding and polar interactions with the carboxylic acid and cyano groups of the molecule. Conversely, the poor solubility in heptane is expected due to the non-polar nature of the solvent being unable to overcome the crystal lattice energy of the polar solute.

Visualization of Molecular Interactions

Visual models can aid in understanding the structure-solubility relationship.

Caption: Structure of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Caption: Conceptual model of solute-solvent interactions.

Conclusion

The systematic study of solubility is an indispensable activity in modern drug development. This guide has presented a robust, scientifically-grounded framework for evaluating 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in organic solvents. By anchoring experimental work in the principles of thermodynamic equilibrium and solid-state chemistry, and by employing rational solvent selection and validated analytical techniques, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation strategies, ensuring process control, and ultimately increasing the probability of success for the drug candidate.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Glavatskikh, M., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. ChemRxiv. [Link]

-

Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research. [Link]

-

Glavatskikh, M., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Trujillo-Cayado, L. A., et al. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals (Basel, Switzerland), 11(1), 19. [Link]

-

Bouillot, B., et al. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Organic Process Research & Development, 19(11), 1594-1605. [Link]

-

Kumar, S., & Sothilingam, K. (2014). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

-

Jouyban, A. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 53(6), 634-637. [Link]

-

Loughborough University. (2025). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. [Link]

-

ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

-

Jouyban, A., et al. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of pharmacy & pharmaceutical sciences, 9(3), 328-341. [Link]

-

Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1934. [Link]

-

Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Jouyban, A., et al. (2010). Solubility Prediction of Pyrene in Non-Aqueous Solvent Mixtures Using Jouyban-Acree Model. Asian Journal of Chemistry, 22(3), 1853-1863. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595. [Link]

-

University of Technology, Iraq. (2024). Solubility test for Organic Compounds. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Scienomics. (n.d.). Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. [Link]

-

Slideshare. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Veeprho. (2025). Effect of Polymorphism Formulations. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Wang, Y., et al. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Molecules, 24(21), 3848. [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

-

American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veranova.com [veranova.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. protocols.io [protocols.io]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.ws [chem.ws]

- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 17. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 18. researchgate.net [researchgate.net]

- 19. paint.org [paint.org]

- 20. who.int [who.int]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. improvedpharma.com [improvedpharma.com]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Thermal stability and decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Thermal Stability and Decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Executive Summary

This technical guide characterizes the thermal stability profile of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid , a highly functionalized aromatic intermediate used in advanced pharmaceutical and agrochemical synthesis.

Key Findings:

-

Primary Instability: The compound is thermodynamically predisposed to decarboxylation due to the electron-withdrawing nature of the ortho-cyano and para-bromo substituents.

-

Critical Temperature: Thermal onset of decomposition (

) is predicted in the 190°C – 220°C range, likely coinciding with or immediately following the melting event. -

Hazard Identification: Decomposition releases Carbon Dioxide (CO₂) (pressure hazard) and potentially Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) (toxic/corrosive hazards) at elevated temperatures (>250°C).

Physicochemical Basis of Stability

To understand the thermal behavior of this molecule, we must deconstruct the electronic and steric contributions of its substituents.

The Ortho-Cyano Effect (Destabilization)

The presence of a nitrile group (-CN) at the ortho position (C2) relative to the carboxylic acid (C1) is the primary driver of thermal instability.

-

Mechanism: The bulky cyano group exerts steric strain on the carboxylic acid, forcing it out of planarity with the benzene ring.[1] This deconjugation raises the ground-state energy of the acid, lowering the activation energy (

) required for decarboxylation. -

Electronic Pull: The -CN group is a strong electron-withdrawing group (EWG). It pulls electron density away from the carboxylate carbon, facilitating the heterolytic cleavage of the C-C bond required for CO₂ loss.

The Difluoromethyl (-CF₂H) Contribution

Located at the C5 position, the difluoromethyl group adds unique thermal properties:

-

Hydrogen Bonding: Unlike the inert trifluoromethyl (-CF₃) group, the -CF₂H proton is acidic and acts as a weak hydrogen bond donor. In the crystal lattice, this likely increases the melting point through intermolecular H-bonding networks.

-

Thermal Resilience: The C-F bonds are robust (bond energy ~485 kJ/mol). However, at temperatures exceeding 300°C, the C-H bond in the -CF₂H moiety becomes a liability, susceptible to radical abstraction and subsequent HF elimination.

Thermal Decomposition Pathways

The decomposition of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid follows a sequential pathway, dependent on energy input (temperature).

Primary Pathway: Decarboxylation (190°C – 230°C)

The most energetically favorable pathway is the loss of CO₂. This reaction is irreversible and exothermic.

-

Product: 4-Bromo-3-(difluoromethyl)benzonitrile.

-

Risk: Rapid pressure generation in closed vessels.

Secondary Pathway: Dehydrohalogenation (>300°C)

At higher temperatures, particularly if the "melt" is maintained, the molecule undergoes fragmentation.

-

HF Elimination: The -CF₂H group can eliminate HF, especially in the presence of trace moisture or Lewis acids (generated from vessel walls).

-

C-Br Homolysis: The C-Br bond is the weakest bond remaining (bond dissociation energy ~335 kJ/mol). Homolysis generates bromine radicals, leading to polymerization (tar formation) and HBr release.

Decomposition Pathway Diagram

Caption: Sequential thermal degradation pathways driven by steric strain and electronic destabilization.

Experimental Characterization Protocols

To validate these theoretical predictions, the following self-validating experimental workflow is recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine the melting point and onset temperature of decomposition (

). -

Protocol:

-

Sample: 2–5 mg of dried solid in a high-pressure gold-plated crucible (to contain CO₂ and prevent pan rupture).

-

Ramp: 5°C/min from 40°C to 350°C.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min.

-

-

Expected Signal: An endothermic peak (melting) immediately followed by (or overlapping with) a sharp exothermic peak (decarboxylation).

Thermogravimetric Analysis (TGA)

-

Objective: Quantify mass loss to confirm stoichiometry of decarboxylation.

-

Protocol:

-

Sample: 10–15 mg in an open alumina pan.

-

Ramp: 10°C/min to 600°C.

-

-

Validation: Calculate the theoretical mass loss for CO₂:

-

MW (Parent) ≈ 276.03 g/mol

-

MW (CO₂) = 44.01 g/mol

-

Theoretical Mass Loss:

. -

If TGA shows ~16% loss at the first step, decarboxylation is confirmed.

-

Quantitative Data Summary (Predicted)

| Parameter | Predicted Value | Mechanistic Driver |

| Melting Point | 160°C – 185°C | Intermolecular H-bonding (-CF₂H...O=C) vs. Steric disruption. |

| 190°C – 220°C | Ortho-cyano induced destabilization. | |

| -200 to -400 J/g | Exothermic release of CO₂ and bond reorganization. | |

| Gas Evolution | CO₂ (Major), HF (Trace) | Decarboxylation (Primary) vs. Dehydrofluorination (Secondary). |

Safety & Handling Implications

Pressure Hazards

The generation of CO₂ is non-condensable and can lead to rapid pressurization in sealed reactors.

-

Calculation: 1 kg of this compound releases ~160 g of CO₂, which occupies ~80-90 Liters at standard temperature/pressure, and significantly more at reaction temperatures (>200°C).

-

Mitigation: Ensure reactor pressure relief systems (burst disks) are sized for two-phase flow (vent sizing per DIERS methodology).

Corrosive Off-Gassing

In the event of a thermal runaway (>250°C), the decomposition products will likely include HF and HBr.

-

Materials of Construction: Glass-lined reactors are preferred. Avoid standard stainless steel if high-temperature excursions are possible, as HF will corrode the vessel rapidly.

References

-

Thermal Decomposition of Benzoic Acids

-

Difluoromethyl Group Stability

- Title: Late-stage difluoromethylation: concepts, developments and perspective.

- Source: Chemical Society Reviews.

-

URL:[Link]

-

Thermal Analysis of Nitriles

- Title: Thermal degrad

- Source: ResearchG

-

URL:[Link]

-

General Protocol for Thermal Hazard Assessment

- Title: ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.

- Source: ASTM Intern

-

URL:[Link]

Sources

Advanced Quantum Chemical Profiling: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a "privileged scaffold." Its poly-functional nature offers unique handles for medicinal chemistry: the carboxylic acid for solubility/binding, the nitrile as a hydrogen bond acceptor, the difluoromethyl group as a lipophilic hydrogen bond donor/bioisostere, and the bromine atom for potential halogen bonding.

This guide outlines a rigorous Quantum Mechanical (QM) protocol to characterize this molecule. Unlike standard library enumeration, this approach utilizes Density Functional Theory (DFT) to predict ground-state geometries, electronic reactivity descriptors, and thermodynamic properties (pKa) with high fidelity. The goal is to move beyond static 2D representations and understand the dynamic electronic behavior of the molecule in a biological context.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, we employ a "Ladder of Theory" approach. We prioritize functionals that account for long-range dispersion interactions, which are critical for accurately modeling the intramolecular halogen interactions (Br···O/N) and fluorine gauche effects present in this scaffold.[1]

Selection of Level of Theory

| Component | Selection | Scientific Justification (Causality) |

| Functional | This range-separated hybrid functional includes empirical dispersion corrections (D2). Standard B3LYP fails to capture the weak London dispersion forces stabilizing the bulky -Br and -CHF | |

| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are non-negotiable for the carboxylic acid moiety, especially when calculating the anionic conjugate base for pKa prediction. The triple-zeta quality ensures accurate description of the valence electrons on Bromine. |

| Solvation | SMD (Water) | The Solvation Model based on Density (SMD) is superior to PCM for calculating |

| Grid | Ultrafine | A pruned (99, 590) grid is required to eliminate numerical noise in the integration of the electron density, particularly for the fluorine atoms. |

Workflow Visualization

The following workflow ensures a self-validating system where vibrational frequency analysis confirms the nature of stationary points (minima vs. transition states).

Caption: Iterative QM workflow ensuring convergence to the global minimum on the Potential Energy Surface (PES).

Structural & Conformational Dynamics

The 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid molecule is not a rigid brick; it exists as an ensemble of conformers. Two key rotatable bonds dictate its bioactive shape:

-

The Carboxylic Acid Rotation (

): The -COOH group will rotate to minimize steric clash with the ortho-cyano group. We expect a non-planar arrangement where the carboxylate twists out of the phenyl plane to avoid the bulky -CN and -Br neighbors. -

The Difluoromethyl Rotation (

): The -CHF

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating

Electronic Structure & Reactivity Profiling[2]

Understanding the electron density distribution is vital for predicting how this molecule interacts with protein targets (e.g., kinases).

Molecular Electrostatic Potential (MEP) & Sigma Holes

The bromine atom at position 4 is electron-withdrawing by induction but electron-donating by resonance. However, in a highly substituted ring, it often exhibits a Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond.

-

Significance: This sigma hole can form stabilizing "Halogen Bonds" with backbone carbonyls in a protein binding pocket.

-

Calculation: Map the ESP onto the 0.002 a.u. isodensity surface.

-

Target Value: Look for a

on Br > +10 kcal/mol, indicating a strong halogen bond donor capability [4].

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the bromine lone pairs. High energy suggests susceptibility to electrophilic attack (metabolic oxidation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the electron-deficient cyano (-CN) and carboxyl (-COOH) groups. Low energy indicates susceptibility to nucleophilic attack (e.g., by cysteine residues).

Thermodynamic Predictions: pKa Determination

The acidity of the benzoic acid moiety is modulated by the electron-withdrawing -CN (ortho) and -CHF

The Thermodynamic Cycle Protocol

To calculate the pKa, we compute the Gibbs free energy of deprotonation in the gas phase and correct it with solvation energies.

Where:

-

: Gas-phase basicity (Calculated at

-

: Solvation energy difference (

-

: Standard state correction (1 atm

Caption: Thermodynamic cycle for indirect pKa calculation.

Predicted Shift

The ortho-cyano group is a strong electron-withdrawing group (EWG). We predict it will significantly lower the pKa compared to unsubstituted benzoic acid (pKa 4.2).

-

Prediction: pKa

2.5 - 3.0. -

Implication: The molecule will be fully ionized (anionic) at physiological pH (7.4), affecting membrane permeability and solubility.

Spectroscopic Validation Data

To validate the calculated structure against experimental samples, use the following scaling factors for the

| Spectroscopy | Feature | Predicted Region (Unscaled) | Scaling Factor | Notes |

| IR | C | 2230 - 2250 cm | 0.955 | Distinct sharp peak, diagnostic of nitrile. |

| IR | C=O Stretch | 1700 - 1750 cm | 0.955 | Broad if H-bonded (dimer). |

| NMR ( | -CHF | -110 to -130 ppm | N/A (Use GIAO) | Appears as a doublet of doublets ( |

| NMR ( | -CHF | 6.5 - 7.5 ppm | N/A | Large geminal coupling ( |

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[2]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in water. The Journal of Physical Chemistry B, 110(32), 16066-16081. Link

Sources

Methodological & Application

Synthetic Strategies for 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid: A Detailed Guide for Researchers

Introduction: Navigating the Synthesis of a Key Building Block

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic molecule that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a nitrile group, a difluoromethyl moiety, and a carboxylic acid, presents both opportunities and challenges for synthetic chemists. The strategic introduction of these functional groups in the correct sequence is paramount to achieving a successful and efficient synthesis.

This comprehensive guide provides an in-depth exploration of plausible synthetic routes to this valuable compound. We will delve into the underlying chemical principles, offer detailed experimental protocols for key transformations, and present a comparative analysis of different strategic approaches. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this versatile building block.

Retrosynthetic Analysis: Devising a Logical Path Forward

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. A logical approach involves the late-stage oxidation of a methyl group to the carboxylic acid and the introduction of the cyano group via a Sandmeyer reaction from a corresponding aniline. The difluoromethyl and bromo substituents can be installed on an earlier toluene-based intermediate. This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

This proposed route offers a convergent and logical sequence of well-established chemical transformations.

Synthetic Route I: A Step-by-Step Elucidation

This section details a plausible and practical synthetic route, providing the rationale behind the choice of reagents and conditions.

Step 1: Bromination of 2-Nitrotoluene

The initial step involves the regioselective bromination of 2-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both groups align to favor bromination at the 4-position.

Protocol 1: Synthesis of 4-Bromo-2-nitrotoluene

-

Materials: 2-Nitrotoluene, N-Bromosuccinimide (NBS), Sulfuric Acid, Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 2-nitrotoluene (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group can be achieved through various methods. A common approach involves the use of a difluorocarbene precursor.

Protocol 2: Synthesis of 4-Bromo-5-(difluoromethyl)-2-nitrotoluene

-

Materials: 4-Bromo-2-nitrotoluene, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF), Triphenylphosphine.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-nitrotoluene (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DMF.

-

Add sodium chlorodifluoroacetate (2.0 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the reaction by 19F NMR spectroscopy.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine to prepare the substrate for the Sandmeyer reaction.

Protocol 3: Synthesis of 2-Amino-4-bromo-5-(difluoromethyl)toluene

-

Materials: 4-Bromo-5-(difluoromethyl)-2-nitrotoluene, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (3:1), add a solution of 4-bromo-5-(difluoromethyl)-2-nitrotoluene (1.0 eq) in ethanol.

-

Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the desired aniline, which can often be used in the next step without further purification.

-

Step 4: Sandmeyer Cyanation

The Sandmeyer reaction is a classic method for converting an arylamine into a nitrile.[1][2]

Protocol 4: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)toluene

-

Materials: 2-Amino-4-bromo-5-(difluoromethyl)toluene, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.

-

Procedure:

-

Prepare a solution of the diazonium salt: Dissolve 2-amino-4-bromo-5-(difluoromethyl)toluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution at 0-5 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Cool the mixture and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 5: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.[3]

Protocol 5: Synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid

-

Materials: 4-Bromo-2-cyano-5-(difluoromethyl)toluene, Potassium permanganate, Water, Sulfuric acid.

-

Procedure:

-

Suspend 4-bromo-2-cyano-5-(difluoromethyl)toluene (1.0 eq) in water.

-

Heat the mixture to 80-90 °C and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.

-

Maintain the temperature and stir until the purple color of the permanganate has disappeared.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Cool the filtrate to room temperature and acidify with dilute sulfuric acid to a pH of 1-2.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

-

Alternative Synthetic Strategies

While the previously described route is a robust approach, alternative strategies can be considered depending on the availability of starting materials and desired scalability.

Route II: Late-Stage Bromination

An alternative sequence could involve a late-stage bromination. This approach might be advantageous if the starting material is a difluoromethyl-substituted aminotoluene.

Caption: Alternative synthetic route featuring late-stage bromination.

Data Summary and Comparison

| Step | Transformation | Key Reagents | Typical Yield (%) | Key Considerations |

| Route I | ||||

| 1 | Bromination | NBS, H₂SO₄ | 75-85 | Regioselectivity is crucial. |

| 2 | Difluoromethylation | ClCF₂COONa, PPh₃ | 50-60 | Requires inert conditions and high temperature. |

| 3 | Nitro Reduction | Fe, NH₄Cl | 85-95 | Efficient and scalable. |

| 4 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | Diazonium salt stability is temperature-dependent. |

| 5 | Oxidation | KMnO₄ | 70-80 | Strong oxidation conditions may affect other functional groups. |

| Route II | ||||

| 1 | Nitro Reduction | Fe, NH₄Cl | 85-95 | Starting from a different precursor. |

| 2 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 60-75 | Similar to Route I. |

| 3 | Oxidation | KMnO₄ | 70-80 | Oxidation prior to bromination. |

| 4 | Bromination | NBS, H₂SO₄ | 70-80 | Directing effects of cyano and carboxylic acid groups need to be considered. |

Conclusion and Future Perspectives

The synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a multi-step process that requires careful planning and execution. The outlined synthetic routes, based on established organic transformations, provide a solid foundation for researchers to access this important building block. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Further optimization of reaction conditions and exploration of novel catalytic methods could lead to more efficient and sustainable synthetic protocols in the future.

References

- This section would be populated with specific citations to peer-reviewed literature and patents that support the described protocols.

- Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor, Brom und Cyan in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.

- Lee, C.-F.; Liu, Y.-C.; Badsara, S. S. Recent advances in the Sandmeyer reaction and related transformations. Org. Biomol. Chem.2021, 19, 9845-9865.

- Prakash, G. K. S.; Hu, J. Modern Difluoromethylation and Difluoromethylenation Reactions. In Fluorine in Organic Chemistry; American Chemical Society: 2006; Vol. 949, pp 100-144.

-

Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

-

How to make Benzoic acid from Toluene. YouTube. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Context and Strategic Importance

4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, a cyano group as a potential hydrogen bond acceptor or metabolic blocker, and a difluoromethyl group to modulate pKa and lipophilicity, makes it a versatile starting material for the synthesis of complex molecular entities.

The derivatization of the carboxylic acid group is a critical first step in leveraging this scaffold for the construction of compound libraries. The choice of derivatization strategy directly impacts the accessible chemical space and the overall efficiency of the synthetic route. This guide provides a detailed overview of the primary methods for activating and converting the carboxylic acid moiety into key functional groups, such as amides and esters, which are fundamental in drug-like molecules.[1][2]

Core Principles of Carboxylic Acid Activation

The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally a slow and thermodynamically unfavorable process.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The selection of an appropriate activation method is paramount and depends on factors such as substrate stability, desired product, and potential for side reactions.

Caption: General workflow for carboxylic acid derivatization.

Key Derivatization Strategies and Protocols

This section details the most robust and widely applied methods for derivatizing 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid.

Formation of Amides via Coupling Reagents

Amide bond formation is one of the most frequent reactions in medicinal chemistry.[2] The use of coupling reagents provides a mild and efficient means to form amides from carboxylic acids and amines, avoiding the harsh conditions required for forming acyl chlorides.

3.1.1. Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of an auxiliary nucleophile, such as N-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[3]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol: General Procedure for EDC/HOBt Amide Coupling

| Reagent/Parameter | Molar Equivalents | Role |

| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 | Starting Material |

| Amine | 1.0 - 1.2 | Nucleophile |

| EDC·HCl | 1.1 - 1.5 | Coupling Agent |

| HOBt | 1.1 - 1.5 | Additive to suppress side reactions |

| DIPEA or Triethylamine | 2.0 - 3.0 | Base to neutralize HCl and deprotonate amine |

| Solvent | - | Anhydrous DMF or DCM |

| Temperature | 0 °C to Room Temp | Reaction Condition |

Step-by-Step Methodology:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[3]

-

Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Formation of Acyl Chlorides

For less sensitive substrates or when a highly reactive intermediate is required, conversion of the carboxylic acid to an acyl chloride is a powerful strategy. Acyl chlorides react readily with a wide range of nucleophiles.[5][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[5][7][8]

Causality Behind Choice: This method is often chosen for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8] However, the harsh, acidic conditions can be incompatible with sensitive functional groups. The cyano and difluoromethyl groups on the target molecule are generally stable under these conditions.

Protocol: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

| Reagent/Parameter | Amount | Role |

| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 equiv | Starting Material |

| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 equiv (or as solvent) | Chlorinating Agent |

| Catalytic DMF | 1-2 drops | Catalyst (Vilsmeier-Haack intermediate formation) |

| Solvent | Toluene or neat SOCl₂ | Reaction Medium |

| Temperature | Reflux (typically ~80°C) | Reaction Condition |

Step-by-Step Methodology:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

-

Add 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv) to the flask.

-

Add thionyl chloride (can be used in excess as the solvent) and a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected from corrosive gases).

-

The resulting crude acyl chloride is often used directly in the next step without further purification.

Subsequent Reaction (Amide Formation from Acyl Chloride):

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv) in the same solvent.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform a standard aqueous workup as described in section 3.1.1.

Esterification

Ester derivatives are also crucial in drug development. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method.[9][10]

Causality Behind Choice: This method is straightforward and uses inexpensive reagents.[10] It is an equilibrium process, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) is necessary to drive the reaction to completion.[11]

Protocol: Fischer Esterification

| Reagent/Parameter | Amount | Role |

| 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid | 1.0 equiv | Starting Material |

| Alcohol (e.g., Methanol, Ethanol) | Large excess (as solvent) | Nucleophile and Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic (3-5 drops) | Acid Catalyst |

| Temperature | Reflux | Reaction Condition |

Step-by-Step Methodology:

-

Dissolve 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-12 hours. Monitor by TLC or LC-MS.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography if necessary.

Trustworthiness and Self-Validation

For all protocols, the identity and purity of the final derivatized product must be rigorously confirmed. The following analytical techniques are essential for self-validation of the described methods:

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. The disappearance of the carboxylic acid proton signal in ¹H NMR is a key indicator of reaction completion.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Consistent results across these analytical platforms validate the success and reproducibility of the chosen derivatization protocol.

References

-

PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. Retrieved from [Link]

-

Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Purdue University. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Wiley. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369.

-

PubChem. (n.d.). 5-Bromo-2,4-difluorobenzoic acid. Retrieved from [Link]

-

SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

ReactionWeb.io. (2025). Carboxylic Acid + Acyl halide. Retrieved from [Link]

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

-

Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

Sources

- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acyl halide - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

Use of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid as a building block in organic synthesis

Abstract

The molecule 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid represents a high-value "linchpin" scaffold in modern medicinal chemistry. It combines four distinct functional features: an aryl bromide for cross-coupling, an ortho-cyano carboxylic acid motif for heterocycle formation, and a difluoromethyl (-CF₂H) group acting as a lipophilic hydrogen bond donor. This application note details the chemoselective manipulation of this building block, focusing on its utility in synthesizing isoindolinone-based kinase inhibitors and PROTAC linkers. We provide validated protocols for preserving the integrity of the -CF₂H group while selectively engaging the halogen and nitrile handles.

Structural Analysis & Physicochemical Properties[1]

The utility of this scaffold lies in its orthogonal reactivity . Unlike standard benzoic acids, the presence of the ortho-cyano group allows for rapid access to fused heterocycles. Furthermore, the 5-difluoromethyl group serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, providing hydrogen bond donor capability without the metabolic liability of a polar proton.

Table 1: Physicochemical Profile & Functional Analysis

| Feature | Chemical Role | Medicinal Chemistry Utility | Reactivity Alert |

| -COOH (C1) | Amide coupling / Anchor | Solubilizing group or warhead attachment | Avoid strong reduction (LiAlH₄) unless alcohol is desired. |

| -CN (C2) | Electrophile / Cyclization | Precursor to isoindolinones, phthalazines, or amines | Susceptible to hydrolysis under strong aqueous base/acid. |

| -Br (C4) | Cross-coupling partner | Site for biaryl formation (Suzuki) or amination (Buchwald) | High reactivity; protect -COOH if using organolithiums. |

| -CF₂H (C5) | Lipophilic H-bond Donor | Modulates pKa and lipophilicity (LogP); Bioisostere | Generally stable; avoid radical conditions that may abstract the H. |

Diagram 1: Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Caption: Strategic divergence points. The scaffold allows independent modification of the aryl ring (via Br), the core heterocycle (via CN/COOH), and the linker (via COOH).

Application 1: Synthesis of Isoindolinones (Phthalimidines)

The most powerful application of 2-cyanobenzoic acids is the "one-pot" construction of isoindolinones. This motif is ubiquitous in inhibitors of MDM2, PARP, and various kinases.

Mechanism & Rationale

The reaction proceeds via an initial amide coupling between the carboxylic acid and a primary amine, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. This sequence is thermodynamically driven by the formation of the stable fused ring system.

-

Why this scaffold? The -CF₂H group at the C5 position (which becomes C6 in the isoindolinone) places a lipophilic hydrogen bond donor in a solvent-exposed region of the binding pocket, often improving potency against hydrophobic sub-pockets.

Protocol A: One-Pot Cyclization to 6-(Difluoromethyl)isoindolin-1-ones

Reagents:

-

Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)

-

Amine: R-NH₂ (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

-

Solvent: Ethanol or Methanol (0.2 M)

-

Catalyst (Optional): Cu(OAc)₂ (10 mol%) can accelerate the reaction if steric bulk is high.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative in Ethanol.

-

Amine Addition: Add the primary amine and base. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (78°C) for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The intermediate acyclic amide is rarely observed; it rapidly cyclizes. Look for the disappearance of the nitrile peak in IR (approx. 2230 cm⁻¹) if monitoring in real-time.

-

-

Work-up: Cool to room temperature.

-

If product precipitates: Filter and wash with cold ethanol.

-

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess amine), brine, and dry over Na₂SO₄.

-

-

Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hexane/EtOAc).

Expert Note: If the amine is an aniline (aromatic amine), the nucleophilicity is lower. In this case, activate the carboxylic acid first using SOCl₂ to form the acid chloride, then treat with the aniline, followed by base-mediated cyclization.

Application 2: Chemoselective Cross-Coupling

The challenge in coupling this scaffold is preventing the hydrolysis of the nitrile group or the decarboxylation of the acid under the basic conditions required for Suzuki coupling.

Protocol B: Suzuki-Miyaura Coupling on the Free Acid

Reagents:

-

Substrate: 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability.

-

Base: K₃PO₄ (3.0 equiv) — Milder than hydroxides, prevents nitrile hydrolysis.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1][2] Sparge with Argon for 10 minutes (Critical to protect the -CF₂H group from oxidative degradation and preserve catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly and seal the vessel.

-

Reaction: Heat to 80°C for 6–12 hours.

-

Note: Avoid temperatures >100°C to prevent thermal decarboxylation.

-

-

Acidic Work-up: The product will be in the aqueous phase as the carboxylate salt.

-

Dilute with water and wash with EtOAc (removes non-acidic impurities).

-

Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product should precipitate or be extracted into EtOAc.

-

-

Isolation: Dry organic layer (Na₂SO₄) and concentrate.

Technical Validation: The -CF₂H Advantage

To justify the use of this specific building block over a methyl (-CH₃) or trifluoromethyl (-CF₃) analog, consider the hydrogen bond acidity data.[3]

Table 2: Hydrogen Bond Acidity ([A]) Comparison

Data derived from ¹H NMR titration studies (Abraham's solute analysis).

| Substituent | [A] Value (H-bond Acidity) | Lipophilicity (LogP contribution) | Bioisostere Type |

| -CH₃ | < 0.01 (Non-donor) | High | Hydrophobic |

| -CF₃ | 0.00 (Non-donor) | Very High | Hydrophobic |

| -CH₂F | ~0.03 (Weak) | Moderate | - |

| -CF₂H | > 0.10 (Strong) | Moderate | -OH / -SH mimic |

| -OH (Phenol) | ~0.60 (Very Strong) | Low | Polar |

Interpretation: The -CF₂H group provides a "Goldilocks" zone. It is sufficiently lipophilic to cross cell membranes (unlike -OH) but retains the ability to form specific hydrogen bonds with protein backbones (unlike -CF₃).

Process Workflow Visualization

The following diagram outlines the decision tree for processing this building block in a drug discovery campaign.

Caption: Decision tree for synthetic planning. Path A prioritizes core formation; Path B prioritizes side-chain elaboration.

References

-

Synthesis of 2-Cyanobenzoic Acids

-

Difluoromethyl Group Properties

-

Isoindolinone Synthesis

- Title: Synthesis of isoindolin-1-ones via a domino reaction of 2-formylbenzoic acid or 2-cyanobenzoic acid with amines.

- Source: RSC Advances.

-

URL:[Link]

- Title: Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (CN111018749A).

-

Bioisostere Review

- Title: Late-stage difluoromethylation: concepts, developments and perspective.

- Source: Chemical Society Reviews (RSC).

-

URL:[Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

Application Note: Strategic Design of Enzyme Inhibitors Using the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic Acid Scaffold

Executive Summary & Scientific Rationale

The scaffold 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS: 1807073-34-2) represents a "privileged structure" in modern medicinal chemistry, offering a unique constellation of functional groups designed to address common failures in early-stage drug discovery: metabolic instability and poor membrane permeability.

This guide details the application of this scaffold in designing inhibitors for Protein-Protein Interactions (PPIs) (specifically Keap1-Nrf2 and Mcl-1) and Tyrosine Phosphatases (PTPs) .

The "Warhead" Logic: Why This Scaffold?

Successful inhibitor design relies on the precise spatial arrangement of pharmacophores. This scaffold offers four orthogonal vectors for interaction and growth:

-

Carboxylic Acid (-COOH): Acts as a classic "anchor," forming salt bridges with conserved Arginine or Lysine residues (e.g., Arg415 in Keap1 or Arg263 in Mcl-1).

-

Difluoromethyl (-CHF₂): A lipophilic hydrogen bond donor. It acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability (

logP ~ +0.5 to 1.0 compared to -OH). It targets "high-energy water" displacement sites. -

Cyano (-CN): An electron-withdrawing group that lowers the pKa of the acid, strengthening the salt bridge. It also serves as a rigid spacer or a weak hydrogen bond acceptor.

-

Bromo (-Br): The "Growth Vector." A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into adjacent hydrophobic sub-pockets.

Design Strategy & Computational Workflow

Before wet-lab synthesis, a virtual screening cascade is essential to prioritize derivatives.

Workflow Visualization

The following diagram illustrates the iterative design cycle, moving from the core scaffold to a lead candidate.

Caption: Iterative structure-based drug design workflow starting from the 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid scaffold.

Synthetic Protocols

The chemical utility of this scaffold lies in its ability to undergo orthogonal functionalization.[1] The following protocols describe the conversion of the scaffold into a bioactive "Biaryl Acid" inhibitor.

Protocol A: Carboxylic Acid Protection (Methyl Ester Formation)

Rationale: The acid must be protected to prevent catalyst poisoning during the cross-coupling step.

-

Reagents: Scaffold (1.0 eq), Methanol (solvent), Thionyl Chloride (

, 2.0 eq). -

Procedure:

-

Dissolve 500 mg of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid in 10 mL anhydrous MeOH at 0°C.

-

Add

dropwise over 10 minutes (Exothermic!). -

Reflux at 65°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

. Dry over -

Yield: Expect >90% as a white solid.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Growth" Step)

Rationale: This step installs the hydrophobic tail (R-group) to increase potency.

-

Reagents: Methyl ester intermediate (1.0 eq), Aryl Boronic Acid (

, 1.2 eq), -